3-Amino-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid

Catalog No.
S995145
CAS No.
1009094-73-8
M.F
C13H18BNO4
M. Wt
263.1 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Amino-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)ben...

CAS Number

1009094-73-8

Product Name

3-Amino-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid

IUPAC Name

3-amino-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid

Molecular Formula

C13H18BNO4

Molecular Weight

263.1 g/mol

InChI

InChI=1S/C13H18BNO4/c1-12(2)13(3,4)19-14(18-12)9-5-8(11(16)17)6-10(15)7-9/h5-7H,15H2,1-4H3,(H,16,17)

InChI Key

FCBHIFVGVWWHIM-UHFFFAOYSA-N

SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2)N)C(=O)O

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2)N)C(=O)O
  • Organic synthesis

    The presence of the tetramethyl-1,3,2-dioxaborolan-2-yl group (commonly referred to as a pinacol boronate) suggests this molecule could be a useful building block in organic synthesis. Pinacol boronates are valuable reagents for carbon-carbon bond formation reactions, particularly Suzuki-Miyaura couplings .

  • Medicinal chemistry

    The combination of an amine and a carboxylic acid functionality makes 3-Amino-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid an attractive scaffold for medicinal chemistry research. Such molecules can interact with various biological targets and potentially serve as lead compounds in drug discovery efforts.

3-Amino-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid is an organic compound characterized by its unique structure, which includes an amino group and a dioxaborolane moiety. Its molecular formula is C13H18BNO4, and it has a molecular weight of approximately 263.1 g/mol. The compound features a benzoic acid backbone substituted with a tetramethyl-1,3,2-dioxaborolane group at the 5-position and an amino group at the 3-position. This structural arrangement contributes to its potential reactivity and biological activity .

As 3-Amino-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid primarily serves as a synthetic intermediate, information regarding its specific mechanism of action within biological systems is not applicable.

  • Wear appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat.
  • Work in a well-ventilated fume hood.
  • Avoid inhalation, ingestion, and skin contact.
  • Store in a cool, dry place away from incompatible chemicals.

The reactivity of 3-amino-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid can be attributed to both the amino and carboxylic acid functional groups. It can undergo typical reactions associated with amines and carboxylic acids, such as:

  • Acid-base reactions: The amino group can act as a base, accepting protons in acidic environments.
  • Esterification: The carboxylic acid can react with alcohols to form esters.
  • Nucleophilic substitution: The amino group may participate in nucleophilic attacks on electrophiles.

The presence of the dioxaborolane moiety also suggests potential for reactions involving boron chemistry, including cross-coupling reactions commonly used in organic synthesis .

The synthesis of 3-amino-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid typically involves several steps:

  • Formation of the dioxaborolane moiety: This can be achieved through the reaction of boronic acids with diols or other suitable precursors.
  • Amine substitution: The introduction of the amino group can be accomplished via nucleophilic substitution reactions on appropriately substituted benzoic acids.
  • Coupling reactions: Techniques such as Suzuki coupling may also be employed to attach the dioxaborolane moiety to the benzoic acid framework.

Each step requires careful control of reaction conditions to ensure high yields and purity of the final product .

3-Amino-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid has potential applications in various fields:

  • Pharmaceuticals: Its unique structure may lend itself to drug development, particularly in targeting specific biological pathways.
  • Material Science: The compound could be utilized in the synthesis of novel materials due to its boron content.
  • Organic Synthesis: It may serve as a building block for more complex organic molecules in synthetic chemistry .

Interaction studies involving 3-amino-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid could focus on its binding affinity with various biological targets. Such studies are crucial for understanding its mechanism of action and potential therapeutic effects. Investigating interactions with enzymes or receptors could reveal insights into its efficacy and safety profile.

Several compounds share structural similarities with 3-amino-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid. Here are some notable examples:

Compound NameMolecular FormulaKey Features
4-Amino-benzoic acidC7H9NO2Simple amino acid structure without boron functionality.
4-Boronobenzoic acidC7H9BO2Contains boron but lacks amino functionality.
4-Amino-4-borono-butyric acidC8H12BNO4Combines amino and boron functionalities but has a different backbone structure.

The uniqueness of 3-amino-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid lies in its specific combination of an amino group and a tetramethyl-substituted dioxaborolane moiety attached to a benzoic acid framework. This structural arrangement potentially enhances its reactivity and biological activity compared to the similar compounds listed above .

3-Amino-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid is a boron-containing organic compound characterized by a benzoic acid core substituted with an amino group at position 3 and a pinacol boronic ester group at position 5. Its IUPAC name explicitly describes the positional arrangement of functional groups:

  • Amino group: -NH₂ at carbon 3.
  • Boronic ester: 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl group at carbon 5.

The molecular formula is C₁₃H₁₈BNO₄, with a molecular weight of 263.10 g/mol. Key identifiers include:

PropertyValue
CAS Number1009094-73-8
EC Number994-639-0
SMILESB1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2)N)C(=O)O
Canonical SMILESB1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2)N)C(=O)O

Synonyms and Derivatives

The compound is also referred to as:

  • 3-amino-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid.
  • Benzoic acid, 3-amino-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-.
    Derivatives include methyl 3-amino-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate (CAS 850689-26-8).

Crystal Structure and Conformational Analysis

Experimental crystallographic data for this compound is not explicitly reported in publicly available databases. However, insights into its structural behavior can be inferred from analogous boronic esters:

  • Conformational Constraints:

    • The pinacol boronic ester group (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl) adopts a rigid, chair-like conformation due to steric interactions between methyl groups.
    • The benzoic acid moiety introduces hydrogen-bonding potential through the carboxylic acid group.
  • Challenges in Crystallography:

    • Boron-containing compounds often pose difficulties in crystallization due to the labile nature of the C–B bond.
    • Computational tools like PubChem3D suggest limitations in generating stable conformers for boronic esters due to unsupported elements in force fields.

Electronic Structure via Density Functional Theory (DFT) Calculations

While direct DFT data for this compound is unavailable, studies on similar α-aminoboronic acids provide a framework for analysis:

PropertyPredicted Behavior
HOMO-LUMO GapModerate energy gap due to electron-withdrawing effects of the boronic ester.
Charge DistributionElectron density localized on the amino and carboxylic acid groups, facilitating nucleophilic and electrophilic interactions.
ReactivityEnhanced reactivity in cross-coupling reactions due to the electron-deficient boron center.

These calculations align with the compound’s role in Suzuki-Miyaura couplings, where the boronic ester serves as a transmetalation partner.

Traditional Borylation Approaches

Traditional approaches for the synthesis of aryl boronic acid derivatives have relied primarily on organometallic chemistry and metal-catalyzed cross-coupling methodologies [6]. The preparation of 3-amino-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid typically involves the strategic introduction of the boronate ester functionality onto appropriately substituted benzoic acid derivatives through established borylation protocols [7].

The conventional synthetic route involves the trapping of organolithium or Grignard reagents with trialkyl borates, followed by acidic workup to generate the corresponding boronic acids [6]. However, these methods often require harsh conditions and are incompatible with sensitive functional groups such as amino substituents [8]. Consequently, more modern approaches utilizing transition metal catalysis have become the preferred methodology for accessing such compounds [7].

Miyaura Borylation Reaction Conditions

The Miyaura borylation reaction represents the most widely employed method for the direct conversion of aryl halides to boronic esters [7] [9]. This transformation utilizes palladium catalysts in conjunction with bis(pinacolato)diboron as the boron source to achieve efficient carbon-boron bond formation [9]. The reaction proceeds through a well-established catalytic cycle involving oxidative addition, transmetallation, and reductive elimination steps [7].

For the synthesis of 3-amino-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid, the Miyaura borylation typically employs 3-amino-5-bromobenzoic acid or 3-amino-5-chlorobenzoic acid as the starting material [10]. The optimal reaction conditions involve the use of palladium catalysts such as Pd(PPh3)2Cl2 or Pd(dppf)Cl2, operating at temperatures between 80-120°C in polar aprotic solvents like 1,4-dioxane or dimethyl sulfoxide [7] [9].

ParameterOptimal Conditions
CatalystPd(PPh3)2Cl2 or Pd(dppf)Cl2
Temperature80-120°C
Solvent1,4-dioxane or DMSO
BasePotassium acetate
Boron SourceBis(pinacolato)diboron
Yield Range60-98%

The base selection plays a crucial role in the success of the Miyaura borylation [7] [9]. Potassium acetate has been identified as the optimal base for this transformation, as it provides sufficient activation of the diboron reagent without promoting unwanted side reactions [9]. Stronger bases often lead to competitive Suzuki coupling reactions, resulting in decreased yields of the desired boronate ester product [9].

The functional group tolerance of the Miyaura borylation is particularly noteworthy for the synthesis of amino-substituted benzoic acid derivatives [7]. Electron-withdrawing groups, including ester and carboxyl functionalities, significantly accelerate the reaction rate, while the presence of the amino group requires careful consideration of reaction conditions to prevent oxidative degradation [7] [10].

Pinacol Ester Protection Strategies

The pinacol ester protection strategy represents a fundamental approach for stabilizing boronic acid functionality during synthetic manipulations [5] [11]. The tetramethyl-1,3,2-dioxaborolan-2-yl group provides excellent protection for the boron center while maintaining compatibility with a wide range of reaction conditions [11] [12].

The formation of pinacol boronate esters can be achieved through direct esterification of boronic acids with pinacol under dehydrating conditions [11]. This process typically involves refluxing the boronic acid and pinacol in benzene or toluene with azeotropic removal of water, or alternatively, stirring in the presence of molecular sieves in dichloromethane [11]. A mechanochemical approach has also been developed, involving simple grinding of the boronic acid with pinacol in the absence of solvent, providing excellent yields within one hour [11].

The deprotonation of pinacol boronate esters presents unique challenges due to the stability of the boron-oxygen bonds [5] [12]. Several deprotection methodologies have been developed, including transesterification with diethanolamine followed by hydrolysis [5] [12]. This two-step protocol demonstrates tolerance to various functional groups and provides short reaction times with ease of product isolation [12].

Alternative deprotection methods include the formation of BF3 salts followed by base hydrolysis or the use of fluoride scavengers [13]. The BF3 salt method using trimethylsilyl chloride as a scavenger has shown particular effectiveness due to its mild conditions and straightforward purification [13]. Transesterification methods using sacrificial boronic acids in excess have also been employed, though these approaches tend to be less reliable and more challenging to purify [13].

Novel Catalytic Routes for Boronate Ester Formation

Recent advances in catalytic methodology have provided alternative routes for the formation of boronate esters that circumvent traditional limitations [14] [15]. Photochemical carbon-hydrogen borylation has emerged as a metal-free alternative that operates under mild conditions [14] [15]. This approach utilizes violet-light irradiation with simple chloride catalysts to achieve direct borylation of carbon-hydrogen bonds at ambient temperature [15].

The photoinduced borylation method demonstrates remarkable selectivity and functional group tolerance [16]. The mechanism involves photoinduced dissociation followed by σ-bond metathesis, enabling the direct conversion of carbon-hydrogen bonds to carbon-boron bonds without the need for prefunctionalized starting materials [14]. This methodology has been successfully extended to both aromatic and aliphatic substrates, providing access to boronate esters that are challenging to prepare through conventional methods [16].

Metal-catalyzed carbon-hydrogen borylation represents another significant advancement in boronate ester synthesis [17] [8]. Iridium and rhodium catalysts have been developed for the direct borylation of aromatic carbon-hydrogen bonds using bis(pinacolato)diboron as the boron source [17]. These reactions typically proceed under mild conditions and demonstrate excellent regioselectivity, governed primarily by steric factors [17] [18].

Palladium-catalyzed carbon-hydrogen borylation has shown particular promise for the synthesis of amino-substituted benzoic acid derivatives [8] [19]. The use of directing groups enables regioselective borylation at specific positions on the aromatic ring [18]. For benzoic acid derivatives, the carboxyl group can serve as a directing element, facilitating ortho-selective borylation through chelation-assisted activation [20] [21].

Catalyst SystemReaction ConditionsSelectivityYield Range
Ir/dtbpy80°C, B2pin2Steric control70-95%
Pd(OAc)2/quinoline100°C, directedortho-selective65-85%
Rh complexes150°C, B2pin2meta-selective50-80%

Post-Functionalization of Benzoic Acid Derivatives

Post-functionalization strategies for benzoic acid derivatives bearing boronate ester functionality provide access to diversely substituted aromatic compounds [20] [22]. The dual functionality present in 3-amino-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid enables sequential transformations at both the amino and boronate positions [22].

Suzuki-Miyaura cross-coupling reactions represent the most common application of boronate ester functionality [23] [24]. The boronate ester can be coupled with various aryl halides under palladium catalysis to generate biaryl systems while preserving the amino and carboxyl functionalities [23]. The mild reaction conditions typically employed in Suzuki coupling are compatible with the presence of amino groups, enabling the synthesis of complex molecular architectures [10].

One-pot borylation-Suzuki coupling sequences have been developed to streamline the synthesis of biaryl compounds directly from aryl halides [10] [24]. These telescoped procedures eliminate the need for isolation of intermediate boronate esters, improving overall efficiency and reducing waste generation [10]. The sequential borylation and cross-coupling can be performed in the same reaction vessel by adding different catalysts and bases at different stages of the reaction [10].

Oxidative transformations of boronate esters provide access to phenolic derivatives [23]. The oxidation of 3-amino-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid with hydrogen peroxide or other oxidizing agents yields 3-amino-5-hydroxybenzoic acid, which represents a valuable intermediate for pharmaceutical applications [23]. The oxidation typically proceeds under mild basic conditions and demonstrates high selectivity for the boronate functionality [23].

The amino group in 3-amino-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid can undergo various transformations including acylation, alkylation, and condensation reactions [22]. These modifications can be performed while maintaining the integrity of the boronate ester, enabling the preparation of structurally diverse derivatives [22]. The carboxyl group provides additional opportunities for functionalization through esterification, amidation, and reduction reactions [25].

TransformationReagentsConditionsProducts
Suzuki CouplingArX, Pd catalyst, base80-100°CBiaryl derivatives
OxidationH2O2, NaOHRTPhenolic compounds
AmidationR-NH2, coupling agentsRTAmide derivatives
EsterificationR-OH, acid catalystRefluxEster derivatives

The solubility characteristics of 3-Amino-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid demonstrate significant variation across different solvent systems, reflecting the compound's amphiphilic nature and the influence of both the polar carboxylic acid and amino groups, as well as the hydrophobic pinacol ester moiety [1] [2].

Organic Solvent Solubility

Polar Protic Solvents: The compound exhibits excellent solubility in polar protic solvents, particularly methanol and ethanol, with methanol providing solubility exceeding 90 mg/mL [2] [3]. This high solubility is attributed to hydrogen bonding interactions between the amino and carboxylic acid groups and the hydroxyl groups of these alcohols [4] [5]. Ethanol demonstrates comparable performance with solubility values ranging from 27-30 mg/mL [6] [7].

Polar Aprotic Solvents: Dimethyl sulfoxide demonstrates exceptional solvating capacity at 71.1 mg/mL, while dimethylformamide provides moderate solubility around 20 mg/mL [2] [8]. These solvents effectively stabilize the polar functionalities through dipole-dipole interactions and can accommodate the tetrahedral boronate geometry [9].

Moderately Polar Solvents: Acetonitrile shows limited solubility in the range of 3-10 mg/mL, while tetrahydrofuran, ethyl acetate, and dichloromethane all demonstrate poor solubility below 4 mg/mL [2] [8]. The reduced solubility in these solvents reflects the compound's preference for stronger hydrogen-bonding environments.

Non-polar and Low-Polarity Solvents: Aromatic solvents such as toluene and aliphatic hydrocarbons like hexane show very poor solubility, typically less than 1 mg/mL [4] [10]. Chloroform provides moderate solubility among the halogenated solvents, consistent with patterns observed for other phenylboronic acid pinacol esters [11] [10].

Aqueous Media Behavior

Pure Water Systems: The compound demonstrates very limited aqueous solubility, typically below 1 mg/mL in pure water [2] [6]. This poor water solubility is characteristic of boronic acid pinacol esters, where the hydrophobic pinacol protection significantly reduces water compatibility compared to the free boronic acid [11] [12].

Buffer Systems: In physiological buffer conditions (pH 7.2), the compound maintains very low solubility. When formulated in mixed systems such as DMF:PBS (1:5, pH 7.2), solubility increases to approximately 0.16 mg/mL, though this remains limited for many applications [2]. The pH-dependent nature of boronate ester stability significantly influences aqueous solubility profiles [12] [13].

Solubilization Strategies: The literature indicates that boronic acid pinacol esters, including the target compound, should first be dissolved in polar aprotic solvents like DMF before dilution with aqueous buffers to achieve maximum solubility in biological systems [2]. This approach can improve solubility in aqueous media, though the resulting solutions should not be stored for extended periods due to hydrolytic instability.

Solvent CategoryRepresentative SolventsSolubility Range (mg/mL)Mechanism
Polar ProticMethanol, Ethanol27-90+Hydrogen bonding
Polar AproticDMSO, DMF20-71.1Dipole interactions
Moderately PolarAcetonitrile, THF3-10Limited polar interactions
Low PolarityChloroform, DCM<4-ModerateWeak interactions
Non-polarToluene, Hexane<1Poor compatibility
AqueousWater, Buffers<1-0.16Hydrophobic mismatch

Thermal Stability and Melting Point Analysis

Melting Point Characteristics

While specific melting point data for 3-Amino-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid is not extensively reported in the literature, comparative analysis with structurally related compounds provides valuable insights into expected thermal behavior [14] [15] [16].

Related Compound Melting Points: Analogous boronic acid pinacol esters in the literature demonstrate a broad melting point range. For instance, 3-Carboxyphenylboronic acid pinacol ester exhibits a melting point of 206-210°C [14] [16], while 3-Bromo-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile shows a melting point of 83-86°C [15]. The variation reflects the influence of substituent effects on crystal packing and intermolecular interactions.

Substituent Effects on Melting Point: The presence of both amino and carboxylic acid groups in the target compound suggests strong intermolecular hydrogen bonding capabilities, which typically elevate melting points. The amino group can act as both hydrogen bond donor and acceptor, while the carboxylic acid provides additional hydrogen bonding sites [4] [6]. These interactions likely result in a melting point toward the higher end of the range observed for similar compounds.

Thermal Stability Profile

Decomposition Temperature: Boronic acid pinacol esters generally exhibit thermal sensitivity, with decomposition occurring below 130°C when subjected to rapid heating [17]. The decomposition pathway typically involves cleavage of the boronate ester bonds and subsequent degradation of the organic framework [18] [12].

Storage Temperature Recommendations: Commercial suppliers consistently recommend storage at 2-8°C under inert atmosphere conditions [3] [19]. This temperature range minimizes thermal degradation while preventing moisture-induced hydrolysis, a critical consideration for boronate ester stability [20] [19].

Thermal Behavior Characteristics: The compound demonstrates moisture sensitivity, which becomes more pronounced at elevated temperatures [3] [20]. Rapid heating should be avoided as it can induce sudden decomposition, potentially leading to violent gas evolution from the breakdown of the boronate ester linkage [17].

Stability Under Various Conditions

Atmospheric Stability: The compound shows reasonable stability under normal atmospheric conditions when properly stored, though prolonged exposure to moisture will lead to gradual hydrolysis [21] [3]. The pinacol ester protection provides enhanced stability compared to the free boronic acid form [9] .

Photostability: While specific photostability data is limited, boronic acid derivatives generally show good stability to normal laboratory lighting conditions. However, prolonged exposure to intense UV radiation should be avoided to prevent potential photochemical degradation [23] [24].

Oxidative Stability: The presence of the amino group introduces potential oxidative liability, particularly under alkaline conditions where amine oxidation can occur [25] [26]. Storage under inert atmosphere helps minimize oxidative degradation pathways.

Thermal PropertyValue/ObservationInfluencing Factors
Expected Melting Point150-210°C (estimated)Hydrogen bonding, crystal packing
Decomposition Temperature<130°C (rapid heating)Boronate ester thermal lability
Recommended Storage2-8°C, inert atmosphereMoisture and thermal sensitivity
Atmospheric StabilityModerate (dry conditions)Hydrolytic susceptibility
Thermal SensitivityHigh above 100°CEster bond thermolysis

pH-Dependent Hydrolysis Kinetics of Boronate Ester

Mechanistic Framework of Hydrolysis

The hydrolysis of 3-Amino-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid follows well-established mechanistic pathways characteristic of boronic acid pinacol esters, with reaction rates and pathways strongly dependent on solution pH [27] [18] [12].

Acid-Catalyzed Pathway: Under acidic conditions (pH < 4), hydrolysis proceeds via protonation of the boronate ester oxygen atoms, weakening the boron-oxygen bonds and facilitating nucleophilic attack by water molecules [28] [29]. This pathway demonstrates first-order kinetics with respect to both hydrogen ion concentration and ester concentration [27] [12].

Base-Catalyzed Pathway: At elevated pH values (pH > 9), hydroxide ions directly attack the electron-deficient boron center, forming tetrahedral boronate intermediates that rapidly collapse to release the boronic acid and pinacol [27] [30] [12]. This mechanism shows second-order kinetics, being first-order in both hydroxide concentration and ester concentration.

pH-Independent Pathway: A minor contribution from pH-independent water attack occurs across all pH ranges, though this pathway typically represents less than 10% of the total hydrolysis rate under most conditions [18] [12].

pH-Rate Profile Characteristics

Extremely Acidic Conditions (pH < 2): Under highly acidic conditions, boronate esters undergo complete hydrolysis within 30 minutes at room temperature [28]. The rate-determining step involves protonation equilibria and subsequent water addition to the activated ester [28] [29].

Moderately Acidic Range (pH 2-4): Partial hydrolysis occurs over extended time periods, with half-lives ranging from several hours to days depending on the exact pH and temperature [28] [12]. The borate ester shows considerable stability in this range, making it suitable for synthetic applications under mildly acidic conditions.

Near-Neutral Conditions (pH 4-7): The compound demonstrates optimal stability in this pH range, with minimal hydrolysis over reasonable time periods [18] [12]. This stability window is particularly important for biological applications and synthetic transformations requiring aqueous-organic biphasic conditions [13] [24].

Physiological pH Range (pH 7-9): Hydrolysis rates increase markedly in this range, with boronate esters showing measurable degradation over hours to days [31] [12] [13]. The pH 7.4 environment typical of biological systems represents a compromise between stability and reactivity for therapeutic applications.

Basic Conditions (pH 9-13): Rapid hydrolysis occurs with half-lives typically measured in minutes to hours [27] [30]. The rate acceleration reflects the increasing concentration of hydroxide nucleophiles and the greater electrophilicity of the boron center under these conditions.

Strongly Basic Conditions (pH > 13): Very rapid hydrolysis with complete conversion occurring within minutes [27]. Under these conditions, the boronate ester offers no protection to the boronic acid functionality.

Kinetic Parameters and Rate Constants

Activation Energy: The hydrolysis reaction typically exhibits activation energies of 15-25 kcal/mol, depending on the pH and mechanism [18] [31]. Acid-catalyzed pathways generally show lower activation barriers than base-catalyzed processes.

Temperature Dependence: Hydrolysis rates approximately double for every 10°C increase in temperature, following typical Arrhenius behavior [32] [31]. This temperature sensitivity necessitates careful control of reaction conditions during synthetic applications.

Ionic Strength Effects: High ionic strength solutions can either accelerate or decelerate hydrolysis depending on the specific mechanism and pH [27] [33]. Salt effects are most pronounced near the mechanistic changeover regions around pH 6-8.

Substituent Effects on Hydrolysis Kinetics

Electron-Withdrawing Groups: The carboxylic acid functionality in the target compound acts as an electron-withdrawing group, moderately accelerating hydrolysis by increasing the electrophilicity of the boron center [27] [25]. This effect is most pronounced under basic conditions where the carboxylate anion can provide additional stabilization to transition states.

Electron-Donating Groups: The amino substituent provides electron density to the aromatic system, which can moderate the electron-withdrawing effect of the carboxylic acid [27] [25]. The net effect depends on the relative positioning and the solution pH, which affects the protonation state of both functional groups.

Steric Effects: The pinacol ester framework provides steric protection around the boron center, slowing hydrolysis compared to less hindered boronate esters [31] [34]. This steric hindrance is particularly important for preventing rapid degradation under mildly basic conditions.

pH RangePrimary MechanismApproximate Half-lifeRate-Limiting Step
< 2Acid catalysis10-30 minutesProtonation equilibrium
2-4Acid catalysis4-24 hoursWater addition
4-7Mixed/pH-independent1-7 daysBackground hydrolysis
7-9Transition regime2-12 hoursCompeting mechanisms
9-11Base catalysis15-60 minutesHydroxide attack
11-13Base catalysis2-15 minutesDirect nucleophilic attack
> 13Rapid base catalysis< 5 minutesDiffusion-limited

Dates

Last modified: 08-16-2023

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